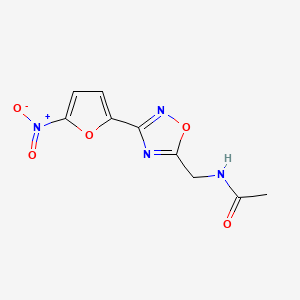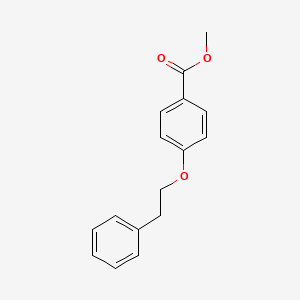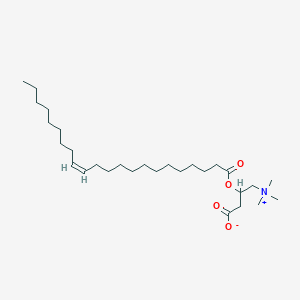
N,N,2-Trimethyl-5-nitroaniline
Vue d'ensemble
Description
N,N,2-Trimethyl-5-nitroaniline is an intermediate in the synthesis of Roseoflavin, an analog known to compete with Riboflavin in Lactobacillus casei . It has a molecular weight of 180.2 and a molecular formula of C9H12N2O2 .
Synthesis Analysis
The synthesis of anilines like N,N,2-Trimethyl-5-nitroaniline often involves reactions such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, and nitroarene reduction . These processes can involve various catalysts and reagents, and the specific methods can vary depending on the desired product .Molecular Structure Analysis
The molecular structure of N,N,2-Trimethyl-5-nitroaniline includes a nitro group (NO2) and a trimethylamine group (N(CH3)2) attached to a benzene ring . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis
The chemical reactions involving N,N,2-Trimethyl-5-nitroaniline can be complex and varied. For instance, the nitration of arenes and the reduction of nitroarenes are common reactions in the synthesis of anilines . The specific reactions would depend on the conditions and the presence of other reactants .Applications De Recherche Scientifique
Crystal Structure Analysis
N,N,2-Trimethyl-5-nitroaniline, as part of the trimethyl-nitroaniline family, contributes to the understanding of crystal structures. For instance, studies on similar compounds like 2,4,6-trimethyl-N-nitroaniline have revealed insights into the molecular arrangement and intermolecular interactions within crystals. These insights are essential for understanding the properties of materials and their potential applications in various industries (Kyzioł et al., 2007).
NMR Spectroscopy Applications
The compound's derivatives are valuable in nuclear magnetic resonance (NMR) spectroscopy. Research involving similar nitroaniline compounds, such as 2,6-dimethyl-3-nitroaniline, has contributed significantly to the advancement of high-resolution solid-state 13C NMR spectroscopy. These studies help in understanding the interactions and structures of complex organic molecules (Naito et al., 1982).
Synthesis of Benzimidazoles
N,N,2-Trimethyl-5-nitroaniline, through its related compounds, aids in the development of synthetic pathways for creating benzimidazoles. For instance, hydrogenation of N-substituted nitroanilines has been used to produce disubstituted benzimidazoles, which are valuable in pharmaceutical research (Hornberger et al., 2006).
Catalytic Reduction Research
Research on the catalytic reduction of nitroanilines, including compounds similar to N,N,2-Trimethyl-5-nitroaniline, helps in understanding the reduction processes of toxic environmental contaminants. Such studies are crucial for developing more efficient and environmentally friendly ways to handle pollutants (Naseem et al., 2017).
Development of Chromogenic Substrates
The structural properties of trimethyl-nitroaniline derivatives contribute to the design of chromogenic substrates used in biochemical assays. These substrates are instrumental in detecting enzymatic activities, which is crucial for various biological and medical research applications (Levine et al., 2008).
Polymer Science and Drug Delivery
N,N,2-Trimethyl-5-nitroaniline and its related compounds play a role in polymer science, particularly in designing polymers for drug delivery. Research in this field focuses on developing polymers with specific degradation properties, enhancing the efficacy of drug delivery systems (Duncan et al., 1983).
Safety And Hazards
Orientations Futures
The future directions for research on N,N,2-Trimethyl-5-nitroaniline could involve exploring its potential uses in various industries, given its role as an intermediate in the synthesis of Roseoflavin . Additionally, further studies could investigate its environmental impact, as well as methods for its safe handling and disposal .
Propriétés
IUPAC Name |
N,N,2-trimethyl-5-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7-4-5-8(11(12)13)6-9(7)10(2)3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNBHYLLYPVADZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590767 | |
| Record name | N,N,2-Trimethyl-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,2-Trimethyl-5-nitroaniline | |
CAS RN |
36714-84-8 | |
| Record name | N,N,2-Trimethyl-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




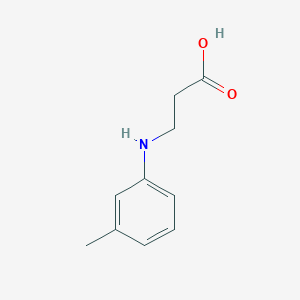
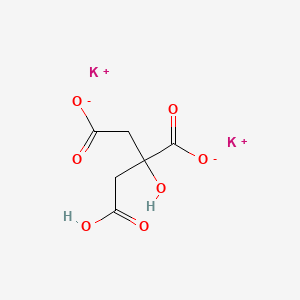
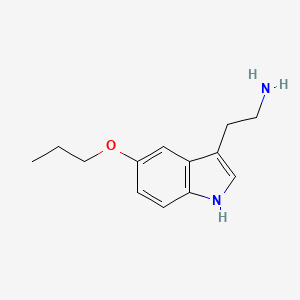

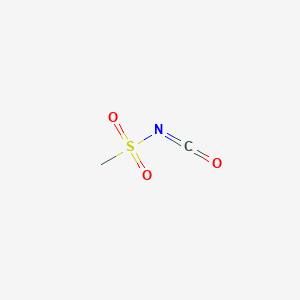

![4-fluoro-3-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic Acid](/img/structure/B3051801.png)
![9H-Thioxanthene-4-carboxaldehyde, 1-[[2-(diethylamino)ethyl]amino]-9-oxo-](/img/structure/B3051802.png)
